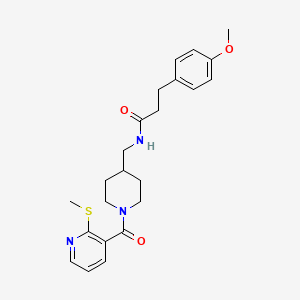![molecular formula C16H16N4O2 B2810996 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034487-16-4](/img/structure/B2810996.png)
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” is an organic compound . It belongs to the class of compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, involves an effective synthesis convention from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt .Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” can be analyzed using various techniques such as 1H NMR . For instance, a related compound was reported to have a yellow liquid appearance with a specific 1H NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” can be complex and varied. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” can be analyzed using various techniques. For instance, a related compound was reported to have a yield of 62% and appeared as a yellow liquid .Scientific Research Applications
X-ray Powder Diffraction in Drug Synthesis
X-ray powder diffraction data are crucial in the synthesis of complex pharmaceuticals, as evidenced by a study on a compound used as an intermediate in the synthesis of the anticoagulant, apixaban. This study highlights the importance of structural analysis in the development of pharmaceuticals, suggesting that similar techniques could be applied to analyze the crystal structure of "1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" for its potential drug development applications (Qing Wang et al., 2017).
Antimicrobial Activity of Pyrimidine Derivatives
Research on pyrimidine derivatives has shown that these compounds possess significant antimicrobial properties, suggesting that similar structural analogs, such as "1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea," could be explored for their antimicrobial efficacy. The synthesis and characterization of these compounds open avenues for the development of new antimicrobials (Chetan C. Rathod & M. Solanki, 2018).
Synthesis of Heterocyclic Compounds for Medicinal Applications
The synthesis of new heterocyclic derivatives incorporating the urea motif has been reported, demonstrating the role of these compounds in the development of novel therapeutic agents. Such research underscores the versatility of urea derivatives in medicinal chemistry and their potential for creating new treatments for various diseases. This context suggests that "1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" could also be valuable in this area (S. Y. Mansour et al., 2020).
Role in Kinase Inhibition for Disease Treatment
The structure-activity relationships of diaryl ureas, particularly as inhibitors of kinases like p38alpha MAP kinase, have been extensively studied, showing the potential of such compounds in treating autoimmune diseases. This research suggests that analogs like "1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" could be explored for their kinase inhibition properties, potentially offering new pathways for the treatment of chronic diseases (J. Regan et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been shown to have a wide range of applications in various fields, including materials science and pharmaceuticals .
Mode of Action
Similar compounds have been used as electron-transporting units in the design of donor-acceptor (d-a) emitters . These compounds have been shown to have high exciton utilization efficiency (EUE) via the “hot exciton” process .
Biochemical Pathways
Compounds with similar structures have been used in various technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Pharmacokinetics
Similar compounds have been shown to be thermally stable with decomposition temperatures (td) in the range of 454-476 °c .
Result of Action
Similar compounds have been used to fabricate organic light-emitting diodes (oleds) with high external quantum efficiency (eqe) approaching 8% . The yellow and red phosphorescent OLEDs (PHOLEDs) based on similar compounds as the host material achieved the best EL performance with EQE of 26.55% and 20.35%, respectively .
Action Environment
Similar compounds have been demonstrated to be thermally stable, suggesting that they may be resistant to changes in environmental temperature .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-15-5-3-12(4-6-15)18-16(21)19-13-8-10-20-14(11-13)7-9-17-20/h3-11H,2H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBRPFFUWYPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2810913.png)



![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2810924.png)
![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)

![N-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B2810927.png)
![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)
![1-Azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2810933.png)
![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)
![2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2810936.png)